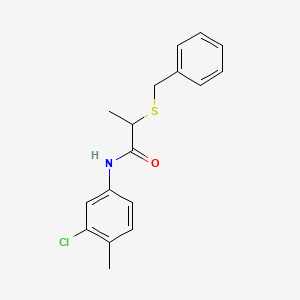![molecular formula C24H23N3O3S B3937184 N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B3937184.png)
N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide
説明
N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide, also known as BPTES, is a small molecule inhibitor of glutaminase. Glutaminase is an enzyme that plays a crucial role in cancer metabolism by catalyzing the conversion of glutamine to glutamate. The inhibition of glutaminase by BPTES has been shown to reduce the growth of cancer cells in vitro and in vivo.
作用機序
N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide inhibits glutaminase by binding to its active site and blocking its catalytic activity. Glutaminase plays a crucial role in cancer metabolism by catalyzing the conversion of glutamine to glutamate, which is then used for energy production and biosynthesis. The inhibition of glutaminase by N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide reduces the availability of glutamate, which in turn reduces the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has been shown to reduce the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy. In addition to its potential as a cancer therapy, N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has also been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide is its specificity for glutaminase. N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide does not inhibit other enzymes involved in glutamine metabolism, which reduces the potential for off-target effects. However, one limitation of N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide is its poor solubility in water, which can make it difficult to use in certain lab experiments. In addition, N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has a short half-life in vivo, which can limit its efficacy as a cancer therapy.
将来の方向性
There are several future directions for the study of N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide. One direction is the development of more potent and selective glutaminase inhibitors. Another direction is the study of the combination of N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide with other cancer therapies, such as immunotherapy. In addition, the study of the potential use of N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide as a treatment for neurodegenerative diseases, such as Alzheimer's disease, is an area of active research. Finally, the study of the pharmacokinetics and pharmacodynamics of N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide in vivo is important for the development of effective cancer therapies.
科学的研究の応用
N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has been extensively studied for its potential as a cancer therapy. Glutaminase is overexpressed in many types of cancer cells, and its inhibition by N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has been shown to reduce cancer cell proliferation and induce apoptosis. N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy. In addition to cancer therapy, N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has also been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease.
特性
IUPAC Name |
N-[(4-benzamidophenyl)carbamothioyl]-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-2-16-30-21-14-8-18(9-15-21)23(29)27-24(31)26-20-12-10-19(11-13-20)25-22(28)17-6-4-3-5-7-17/h3-15H,2,16H2,1H3,(H,25,28)(H2,26,27,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWRHKKSZLFXJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-4-propoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B3937102.png)
![8-{2-[2-(2-tert-butylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B3937105.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chloro-4-ethoxybenzamide](/img/structure/B3937113.png)
![3-(4-nitrobenzylidene)-9-propyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B3937129.png)
![8-[3-(1-naphthyloxy)propoxy]quinoline](/img/structure/B3937137.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(2,5-dimethoxyphenyl)ethanone hydrochloride](/img/structure/B3937143.png)

![N-[2-(benzylthio)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B3937163.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3937171.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3937179.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B3937190.png)
![N-bicyclo[2.2.1]hept-2-yl-3-chlorobenzamide](/img/structure/B3937192.png)
![N-[2-(benzylthio)ethyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B3937206.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide](/img/structure/B3937209.png)